3-Nitrofluoranthen-6-ol
Description
Structure
2D Structure
Properties
CAS No. |
115664-55-6 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-6-12-13(17(19)20)7-5-11-9-3-1-2-4-10(9)16(14)15(11)12/h1-8,18H |
InChI Key |
SHZBVUCXEFDDAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Other CAS No. |
115664-55-6 |
Synonyms |
3-Nitrofluoranthen-6-ol |
Origin of Product |
United States |
Formation Pathways and Environmental Precursors
Anthropogenic and Natural Emission Sources
3-Nitrofluoranthene (B1196665), the precursor to 3-Nitrofluoranthen-6-ol, is not a naturally occurring compound in the same vein as substances produced by biological processes. Instead, its presence in the environment is overwhelmingly linked to human activities, primarily from the incomplete combustion of organic materials. sfasu.edusigmaaldrich.com
Key anthropogenic sources responsible for the emission of 3-nitrofluoranthene include:
Diesel and Gasoline Engine Exhaust: Vehicle emissions are a major contributor to environmental 3-nitrofluoranthene levels. sigmaaldrich.comtandfonline.com
Industrial Processes: Factories that utilize combustion, such as those manufacturing carbon electrodes, have been identified as sources. tandfonline.com
Fossil Fuel Combustion: The burning of fossil fuels for energy and heating is another significant pathway for its release into the atmosphere. sfasu.eduresearchgate.net
While direct natural emissions are not a primary source, the parent compound, fluoranthene (B47539), can be found in natural sources like crude oil and coal. However, the nitration process that forms 3-nitrofluoranthene is predominantly associated with anthropogenic combustion and subsequent atmospheric reactions.
Atmospheric Transformation Mechanisms
Once released into the atmosphere, 3-nitrofluoranthene and its parent compound, fluoranthene, are subject to various transformation processes that can lead to the formation of this compound. These mechanisms are complex and involve reactions with other atmospheric constituents, often driven by sunlight.
Reactions with Atmospheric Oxidants (e.g., Ozone, Nitrogen Oxides, Hydroxyl Radicals)
The atmosphere contains several highly reactive oxidant species that can interact with polycyclic aromatic hydrocarbons (PAHs) like fluoranthene and its derivatives. nih.govscispace.com Reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3) are key degradation pathways for PAHs. scispace.comcopernicus.org
Specifically, the formation of nitro-PAHs can occur through gas-phase reactions of the parent PAH with hydroxyl radicals in the presence of nitrogen oxides (NOx). researchgate.net For instance, the reaction of fluoranthene with the hydroxyl radical is a proposed pathway for the formation of some nitrofluoranthene isomers. ca.gov Heterogeneous reactions on the surface of particulate matter are also significant. The nitration of fluoranthene adsorbed on particles can lead to the formation of 3-nitrofluoranthene. researchgate.net
Photochemical Formation Pathways
Sunlight plays a crucial role in the atmospheric chemistry of PAHs. Photochemical reactions can lead to the degradation of these compounds but can also be a pathway for the formation of new, and sometimes more toxic, derivatives. nih.govtandfonline.com The photolysis of nitro-PAHs, such as 9-nitroanthracene, can yield corresponding diones. nih.gov While direct photochemical formation of this compound from 3-nitrofluoranthene in the atmosphere is not extensively documented, the photochemical degradation of 3-nitrofluoranthene itself has been studied. It has a longer half-life compared to other nitro-PAHs like 1-nitropyrene, indicating a greater persistence in the environment under light exposure. nih.govresearchgate.net The formation of hydroxynitrofluoranthene isomers through the photochemical reaction of 2-nitrofluoranthene (B81861) has been demonstrated, suggesting that similar pathways could potentially exist for other isomers, although this is speculative. researchgate.net
Biotic and Abiotic Formation in Environmental Matrices
Beyond the atmosphere, the formation of this compound can occur in other environmental compartments, such as soil and water, as well as within living organisms, through both biological and non-biological processes.
Microbial Metabolism of Parent Polycyclic Aromatic Hydrocarbons (PAHs)
Microorganisms play a significant role in the transformation of PAHs in the environment. Fungi, in particular, have been shown to metabolize a variety of nitro-PAHs. asm.org The fungus Cunninghamella elegans is known to metabolize 3-nitrofluoranthene, primarily to sulfate (B86663) conjugates of 8- and 9-hydroxy-3-nitrofluoranthene. nih.govinchem.org This indicates that microbial action can hydroxylate the 3-nitrofluoranthene molecule at various positions, a key step in the formation of hydroxylated metabolites. While the direct formation of this compound by this specific fungus has not been highlighted as a major pathway, the principle of microbial hydroxylation of 3-nitrofluoranthene is well-established. asm.orgnih.gov
Liver Microsomal Metabolism of 3-Nitrofluoranthene
Within higher organisms, the liver is a primary site for the metabolism of foreign compounds, including environmental pollutants like 3-nitrofluoranthene. The metabolism of 3-nitrofluoranthene has been investigated using liver microsomes from various animal models, revealing species-specific differences in the resulting metabolites. nih.govoup.com
In studies using liver microsomes from Hartley guinea pigs, this compound was identified as a preferential phenolic metabolite of 3-nitrofluoranthene. nih.govoup.comscilit.com In contrast, liver microsomes from Sprague-Dawley rats and C57B16 mice preferentially produced 3-nitrofluoranthen-8-ol (B47144) and 3-nitrofluoranthen-9-ol. nih.govoup.com This metabolic process is mediated by cytochrome P-450 enzymes and is proposed to proceed through epoxide intermediates. oup.com The formation of various phenolic metabolites, including this compound, is a result of the oxidative metabolism of the parent compound. researchgate.net
Table of Research Findings on 3-Nitrofluoranthene Metabolism:
| Organism/System | Primary Metabolites Identified | Reference |
| Hartley guinea pig liver microsomes | This compound | nih.govoup.comscilit.com |
| Sprague-Dawley rat liver microsomes | 3-Nitrofluoranthen-8-ol, 3-Nitrofluoranthen-9-ol | nih.govoup.com |
| C57B16 mouse liver microsomes | 3-Nitrofluoranthen-8-ol, 3-Nitrofluoranthen-9-ol | nih.govoup.com |
| Cunninghamella elegans (fungus) | 3-Nitrofluoranthene-8-sulfate, 3-Nitrofluoranthene-9-sulfate | nih.govinchem.org |
| Rat lung subcellular fractions (aerobic) | Tentatively identified as 3-NF-8-ol (major) | nih.gov |
Environmental Fate and Transformation Processes
Transport and Distribution in Environmental Compartments
The movement and partitioning of 3-nitrofluoranthen-6-ol in the environment are governed by its physicochemical properties, which are influenced by the presence of both the nitro (-NO2) and hydroxyl (-OH) functional groups. These groups affect its solubility, volatility, and affinity for different environmental matrices.
Nitro-PAHs, the precursors to hydroxylated derivatives like this compound, are known to undergo atmospheric transport. They can exist in the vapor phase or be adsorbed onto particulate matter. nih.gov The transport of these compounds is influenced by meteorological conditions and the physical state of the particles to which they are bound. nih.gov The deposition of these atmospheric pollutants occurs through both dry and wet processes. europa.eu Dry deposition involves the settling of particles, while wet deposition occurs through rain, snow, and fog. The presence of a hydroxyl group in this compound would likely increase its water solubility compared to its parent NPAH, potentially enhancing its removal from the atmosphere via wet deposition.
Once deposited, this compound is expected to partition between soil, sediment, and water. The solid/liquid partition coefficient (Kd) is a key parameter used to describe this distribution. skb.com For hydrophobic compounds like PAHs and their derivatives, adsorption to soil and sediment organic matter is a major factor controlling their mobility. researchgate.net The presence of the polar hydroxyl and nitro groups in this compound may influence its adsorption behavior, potentially leading to different partitioning characteristics compared to the parent fluoranthene (B47539) or 3-nitrofluoranthene (B1196665). The partitioning is also influenced by soil and sediment properties such as organic carbon content, clay content, and pH. skb.com
In aquatic systems, the distribution of this compound is determined by its solubility and partitioning behavior. While many PAHs have low water solubility, the introduction of a hydroxyl group can increase this property, potentially leading to greater mobility in water. mdpi.com However, the hydrophobic nature of the fluoranthene backbone would still promote partitioning to suspended particulate matter and sediments. researchgate.net The fugacity fraction, which relates to the compound's tendency to move between phases, is an important factor in its distribution between water and sediment. researchgate.net
Degradation Pathways and Kinetics
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These include abiotic transformations such as photolysis and biotic processes like metabolism by microorganisms and other organisms.
Abiotic degradation pathways are crucial in determining the environmental lifetime of this compound. These processes occur without the involvement of living organisms and are primarily driven by physical and chemical factors in the environment.
Photolysis, or degradation by light, is a significant transformation pathway for many PAHs and their derivatives. tandfonline.com The rate and products of photolytic degradation are influenced by the chemical structure of the compound, the solvent or matrix it is in, and the presence of other substances. nih.gov
Studies on the photochemical degradation of 3-nitrofluoranthene (3-NFA), the precursor to this compound, have shown that it is relatively resistant to photolysis in certain solvents like acetonitrile (B52724) and dichloromethane. nih.gov However, significant degradation occurs in chloroform (B151607) and dimethylformamide (DMF). nih.gov The half-life of 3-NFA in chloroform was determined to be 24 minutes, following first-order kinetics. nih.gov In DMF, it undergoes a self-catalytic reaction. nih.gov The presence of a hydroxyl group in this compound could alter its light-absorbing properties and, consequently, its photolytic stability compared to 3-NFA. The physical state of the compound, whether in an aqueous or solid phase (adsorbed to particles), also significantly impacts its photochemistry. nih.gov
| Solvent | Degradation (%) | Time (min) | Kinetics | Half-life (min) |
|---|---|---|---|---|
| Acetonitrile (CH3CN) | Little to no degradation | - | - | - |
| Acetonitrile/Water (80/20) | Little to no degradation | - | - | - |
| Dichloromethane (CH2Cl2) | Little to no degradation | - | - | - |
| Chloroform (CHCl3) | 85 | - | 1st Order | 24 |
| Dimethylformamide (DMF) | 85 | - | Self-catalysis | Not determined |
| Dimethylformamide/Water (80/20) | 52 | 150 | - | - |
Abiotic Transformation Mechanisms
Hydrolysis and Chemical Oxidation
Hydrolysis, the cleavage of chemical bonds by the addition of water, and chemical oxidation are significant abiotic degradation pathways for many organic pollutants. For nitropolycyclic aromatic hydrocarbons (nitro-PAHs) like 3-nitrofluoranthene and its derivatives, these processes can lead to their transformation in the environment. chemistry-chemists.com
Chemical oxidation, particularly through advanced oxidation processes (AOPs), can effectively degrade recalcitrant organic compounds. These processes generate highly reactive hydroxyl radicals (HO•) that can attack the aromatic structure of compounds like this compound. For instance, the Fenton-like reaction involving Cr(III)/H2O2 has been shown to generate hydroxyl radicals, leading to the oxidation of organic pollutants. nih.gov This occurs through a redox cycle where Cr(III) is oxidized to Cr(VI) and subsequently reduced back to Cr(III) by hydrogen peroxide, perpetuating the generation of reactive oxygen species. nih.gov The efficiency of such oxidation processes is often pH-dependent. nih.gov
Upon exposure to light, polycyclic aromatic hydrocarbons (PAHs) and their derivatives can undergo photoreactions, leading to the formation of oxygenated PAHs, quinones, and other transformation products. tandfonline.com These reactions involve the absorption of light energy, leading to excited states that react with molecular oxygen to produce reactive oxygen species (ROS). tandfonline.com These ROS can then induce further degradation and transformation of the parent compound. tandfonline.com
Mineral-Catalyzed Transformations
The interaction of organic pollutants with mineral surfaces in soil and sediment can significantly influence their transformation rates and pathways. Minerals can act as catalysts, facilitating degradation reactions that might otherwise proceed slowly. For example, mineral systems associated with serpentinization, such as olivine (B12688019) and serpentinite, have demonstrated catalytic activity in organic reactions. mdpi.com This catalysis is often attributed to Lewis acid sites on the mineral surfaces. mdpi.com While specific studies on the mineral-catalyzed transformation of this compound are not prevalent, the general principles of mineral catalysis on organic compounds suggest that such interactions could play a role in its environmental fate.
Biotic Transformation Mechanisms
Biotic processes, driven by microorganisms and their enzymes, are crucial in the breakdown and detoxification of organic pollutants in the environment.
Microbial Biodegradation (Bacterial and Fungal)
A wide range of bacteria and fungi have demonstrated the ability to degrade petroleum hydrocarbons and other aromatic compounds. nih.gov Microorganisms can utilize these compounds as a source of carbon and energy, or transform them through co-metabolism. nih.govresearchgate.net The efficiency of biodegradation can range significantly depending on the microbial species and environmental conditions. nih.gov For instance, mixed microbial populations often exhibit broader enzymatic capabilities, enabling the degradation of complex mixtures of hydrocarbons. nih.gov
Fungi, such as Cunninghamella elegans, have been shown to metabolize nitro-PAHs like 3-nitrofluoranthene, producing sulfate (B86663) and glucoside conjugates of its hydroxylated metabolites. inchem.org Specifically, Cunninghamella elegans transforms 3-nitrofluoranthene into sulfate conjugates of 3-nitrofluoranthen-8-ol (B47144) and 3-nitrofluoranthen-9-ol. inchem.org While the direct biodegradation of this compound by specific microbial strains is not extensively documented, the known metabolic pathways of its parent compound suggest that it could be an intermediate in microbial degradation processes.
Interactive Table: Microbial Transformation of 3-Nitrofluoranthene
| Microorganism | Parent Compound | Major Metabolites | Reference |
|---|---|---|---|
| Cunninghamella elegans | 3-Nitrofluoranthene | Sulfate conjugates of 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol | inchem.org |
| Rat Liver Microsomes | 3-Nitrofluoranthene | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | nih.gov |
| Guinea-pig Liver Microsomes | 3-Nitrofluoranthene | This compound | nih.gov |
Enzymatic Pathways (e.g., Monooxygenase, Dioxygenase, Lignin-Degrading Enzyme Systems)
The enzymatic machinery of microorganisms is central to the biodegradation of organic pollutants. Enzymes such as monooxygenases and dioxygenases play a critical role by introducing oxygen atoms into the aromatic ring, thereby increasing its reactivity and susceptibility to further degradation. google.commdpi.com These initial oxidation steps are often the rate-limiting part of the degradation pathway. rsc.org
For example, methane (B114726) monooxygenase, produced by methanotrophic bacteria, is a powerful oxidase capable of degrading a wide array of compounds. researchgate.net Similarly, enzymes involved in the degradation of polyurethane, such as urethanases, employ a catalytic triad (B1167595) to hydrolyze ester and amide bonds. rsc.org The degradation of complex polymers like PET by PET-hydrolases involves endo-lytic activity, which breaks down the polymer into smaller, soluble fragments that can be more readily metabolized. dtu.dk Although the specific enzymes responsible for the degradation of this compound have not been fully characterized, it is likely that similar enzymatic pathways involving oxidative and hydrolytic enzymes are involved.
Role of Co-metabolism in Bioremediation
Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, with the degradation being facilitated by enzymes produced for the metabolism of another substrate. wikipedia.orgfrtr.gov This process is particularly relevant for the bioremediation of recalcitrant compounds that are present at low concentrations. researchgate.netfrtr.gov
The degradation of various environmental contaminants, including chlorinated solvents and methyl-tert-butyl ether (MTBE), has been achieved through co-metabolism. wikipedia.orgmdpi.com In this process, the growth of specific microbial populations is stimulated by the addition of a primary substrate (e.g., methane, propane (B168953), toluene), and the enzymes produced for the metabolism of this primary substrate fortuitously degrade the target contaminant. researchgate.net For instance, monooxygenases induced by substrates like propane or toluene (B28343) can co-metabolize a wide range of organic pollutants. mdpi.com This approach allows for the degradation of contaminants to very low concentrations, as the microbial population is not dependent on the contaminant for survival. researchgate.netfrtr.gov The application of co-metabolism could be a promising strategy for the bioremediation of environments contaminated with this compound and other nitro-PAHs.
Algal Transformation Processes
Algae can also contribute to the transformation of organic pollutants in aquatic environments. Studies have shown that algae, such as Chlorella vulgaris, can interact with and transform polycyclic aromatic hydrocarbons. researchgate.net The presence of one chemical can affect the uptake and toxicity of another, indicating complex interactions within the algal cells. researchgate.net While direct evidence for the transformation of this compound by algae is limited, their ability to metabolize related compounds suggests a potential role in its environmental fate.
Combined Photochemical and Microbial Degradation Interactions
The environmental persistence of this compound is influenced by a complex interplay of abiotic and biotic degradation processes. The interaction between photochemical transformation and microbial metabolism can be a critical factor in its ultimate fate, potentially leading to more extensive degradation than either process acting alone. Research into the combined effects of light and microbial action on polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives suggests that a synergistic relationship often exists, where initial photochemical alteration can facilitate subsequent microbial breakdown. researchgate.net
Photochemical transformation can serve as a primary step, modifying the chemical structure of a compound and producing intermediates that may be more susceptible to microbial attack. researchgate.net For instance, the photodegradation of some nitro-PAHs is known to yield hydroxylated products. This hydroxylation is a key initial step that can increase the water solubility and alter the electronic properties of the molecule, potentially making it a more suitable substrate for bacterial enzymes.
Conversely, microbial activity can influence photochemical processes. The production of biosurfactants or extracellular enzymes by microorganisms can alter the partitioning and light absorption of a compound, thereby affecting its photodegradation rate.
While direct studies on the combined photochemical and microbial degradation of this compound are not extensively documented, the principles governing the degradation of related compounds provide a framework for understanding these potential interactions. The initial step in the aerobic bacterial degradation of PAHs typically involves the hydroxylation of the aromatic ring by dioxygenase enzymes. nih.govresearchgate.net This enzymatic step introduces hydroxyl groups, forming dihydrodiols which are then further metabolized. nih.gov The presence of a hydroxyl group on the nitro-PAH structure, as in this compound, may therefore influence its biodegradability.
The following table summarizes findings on the degradation of related compounds, illustrating the principles of photochemical and microbial degradation that could apply to this compound.
| Compound | Process | Conditions | Key Findings |
| 3-Nitrofluoranthene | Photodegradation | In viscous organic media with a sensitizer (B1316253) (anthraquinone) | Degradation is strongly accelerated by the presence of the sensitizer. |
| 3-Nitrofluoranthene | Photodegradation | In DMSO or on silica (B1680970) surface with light (≥ 310 nm) | Half-life was 12.5 days in DMSO and >20 days on silica, indicating relative stability. |
| Polycyclic Aromatic Hydrocarbons (general) | Sequential Photochemical and Microbial Degradation | Aqueous media, followed by inoculation with PAH-degrading bacteria | Pre-irradiation enhanced the onset of biodegradation, particularly for components of creosote. researchgate.net |
| Polycyclic Aromatic Hydrocarbons (general) | Microbial Degradation | Aerobic conditions with PAH-degrading bacteria | The first step is typically hydroxylation by a dioxygenase to form a cis-dihydrodiol. nih.govresearchgate.net |
The interaction between photochemical and microbial processes is a critical area of research for determining the environmental fate of complex aromatic compounds. The initial photochemical transformation of a parent compound can lead to the formation of more biodegradable intermediates. For example, the irradiation of some PAHs has been shown to produce oxidized products, such as diones, which exhibit a shorter lag phase for biodegradation compared to the parent compounds. researchgate.net This suggests that the introduction of oxygen-containing functional groups via photolysis can facilitate microbial attack.
In the context of this compound, its hydroxylated nature suggests that it might represent an intermediate in the degradation pathway of a parent nitro-PAH. The presence of the hydroxyl group could potentially enhance its susceptibility to microbial ring cleavage and further degradation, as compared to the non-hydroxylated 3-nitrofluoranthene. However, the presence of the nitro group can also influence microbial metabolism, in some cases leading to slower degradation rates. aaqr.org
The following table outlines the potential degradation products and pathways based on studies of related compounds.
| Initial Compound | Process | Potential Intermediate/Product | Significance |
| 1,8-Dinitropyrene | Photodegradation | 1-Nitropyren-8-ol | Demonstrates photochemical formation of a hydroxylated nitro-PAH. |
| Phenanthrene | Microbial Degradation | 1-Hydroxy-2-naphthoic acid, 1-naphthol | Shows microbial hydroxylation and subsequent ring cleavage products. pjoes.com |
| Indeno[1,2,3-cd]pyrene | Microbial Degradation | Hydroxylated intermediates | Degradation is initiated by hydroxylation at multiple positions. nih.govfrontiersin.org |
Ultimately, the combined action of sunlight and microorganisms likely plays a significant role in the environmental attenuation of this compound. The initial photochemical reactions can create more polar and potentially less toxic intermediates, which are then more readily available for complete mineralization by soil and water microorganisms.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating 3-Nitrofluoranthen-6-ol from sample matrices, such as those derived from metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of phenolic metabolites of nitro-polycyclic aromatic hydrocarbons. In studies of the liver microsomal metabolism of 3-nitrofluoranthene (B1196665), HPLC was instrumental in isolating its various hydroxylated derivatives. nih.govoup.com
Research findings have demonstrated the successful separation of this compound from other isomers like 3-nitrofluoranthen-1-ol, 3-nitrofluoranthen-8-ol (B47144), and 3-nitrofluoranthen-9-ol. oup.com The technique's efficacy is based on the differential partitioning of the compounds between a stationary phase (typically a C18 column) and a mobile phase. In one specific study, this compound was identified with a characteristic retention time, allowing for its collection for further spectroscopic analysis. oup.com
| Compound | Retention Time (min) | Analytical Context |
|---|---|---|
| This compound | 20.5 | Metabolite isolated from Hartley guinea-pig liver microsome incubations. oup.com |
Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. technologynetworks.com For nitroaromatic compounds, GC equipped with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) offers high sensitivity. epa.gov While direct GC analysis of phenolic compounds like this compound can be challenging due to their polarity and lower volatility, derivatization can overcome this limitation. The hydroxyl group can be converted into a less polar and more volatile silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) ether, prior to injection. csic.es This process allows for efficient separation on a capillary column and subsequent detection. csic.es Confirmation of the analyte's identity is often achieved by coupling the GC system to a mass spectrometer (GC-MS), which provides structural information based on the fragmentation pattern of the ionized molecule. technologynetworks.com
Spectroscopic Characterization Techniques
Following separation, various spectroscopic methods are employed to confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for elucidating the precise structure of organic molecules. The characterization of this compound was successfully achieved using ¹H NMR spectroscopy. nih.govoup.com The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide unambiguous evidence for the substitution pattern on the fluoranthene (B47539) skeleton.
The ¹H-NMR spectrum of this compound, recorded in deuterated acetone, shows distinct signals for each proton, confirming the position of the nitro and hydroxyl groups. oup.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, further confirming the regiochemistry, which was used for other isolated isomers. oup.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H2 | 8.63 | d, J = 7.8 |
| H4 | 8.50 | dd, J = 8.7, 0.8 |
| H1 and H6 | 8.19 | d, J = 7.0 |
| H5 | 7.86 | dd |
| H10 or H7 | 7.64 | dd, J = 0.8, 8.2 |
| H8 or H9 | 7.30 | dd, J = 7.4 |
| H9 or H8 | 7.05 | dd |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the high-frequency region. The nitro group (-NO₂) has strong, characteristic stretching vibrations. The aromatic nature of the fluoranthene core is confirmed by C-H and C=C stretching vibrations. pg.edu.pllibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | ~3600-3200 | Broad, Medium-Strong |
| Aromatic C-H | Stretching | ~3100-3000 | Medium-Weak |
| Aromatic C=C | Ring Stretching | ~1620-1450 | Medium-Weak |
| Nitro (R-NO₂) | Asymmetric Stretching | ~1560-1520 | Strong |
| Nitro (R-NO₂) | Symmetric Stretching | ~1355-1345 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-electron systems. msu.edutechnologynetworks.com The fluoranthene core of this compound represents an extensive chromophore. The presence of the nitro (-NO₂) and hydroxyl (-OH) groups, which act as auxochromes, modifies the absorption profile. These groups can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The UV-Vis spectrum is characterized by multiple absorption bands, primarily arising from π → π* transitions within the aromatic system, and would be a key identifier for this class of compounds. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electron Ionization Mass Spectrometry (EI-MS) of 3-Nitrofluoranthene: Data for the parent compound, 3-nitrofluoranthene (C₁₆H₉NO₂), is available from the National Institute of Standards and Technology (NIST). nist.gov The mass spectrum obtained through electron ionization shows a distinct fragmentation pattern that is crucial for its identification. The molecular weight of 3-nitrofluoranthene is 247.25 g/mol . nist.gov
Interactive Table: Mass Spectrum of 3-Nitrofluoranthene Below are the major peaks observed in the EI-mass spectrum of 3-nitrofluoranthene.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 247 | 100.0 |
| 217 | 34.9 |
| 201 | 38.3 |
| 189 | 24.6 |
| 175 | 23.3 |
| 87.5 | 16.5 |
| Data sourced from NIST WebBook for Fluoranthene, 3-nitro-. nist.gov |
Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOFMS): In environmental analysis, GC-QTOFMS is a preferred method for identifying and quantifying nitro-PAHs. For instance, in the analysis of smoked fish products, this technique was used to identify 3-nitrofluoranthene based on its retention time and accurate mass-to-charge ratio. mdpi.com Similarly, it has been employed for the identification of nitro-compounds in diesel particulate matter. ufz.de
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. bruker.com It relies on the inelastic scattering of monochromatic light, usually from a laser. bruker.comtornado-spectral.com
No specific Raman spectra for this compound were found in the reviewed literature. However, the technique is highly applicable for characterizing such aromatic compounds. The Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrations of its functional groups, including:
C=C stretching vibrations within the fluoranthene aromatic ring system.
C-H stretching and bending modes.
Symmetric and asymmetric stretching vibrations of the nitro group (-NO₂).
Stretching and bending vibrations of the hydroxyl group (-OH).
The presence of conjugated double bonds in the fluoranthene structure would likely enhance the Raman signal intensity through resonance effects. mdpi.com This makes Raman spectroscopy a potentially powerful tool for its identification in various matrices. mdpi.com
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a primary non-destructive technique for analyzing the atomic and molecular structure of crystalline materials. rigaku.com It provides information on crystal structure, phase identification, and crystallinity. rigaku.com
There is no available XRD data specifically for this compound. For an XRD analysis to be performed, the compound would need to be in a solid, crystalline form. If a crystalline sample were available, XRD could determine:
The crystal lattice parameters (the dimensions of the unit cell).
The arrangement of the molecules within the crystal structure.
The presence of different polymorphic forms.
This information is fundamental for understanding the solid-state properties of the compound.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by optically active (chiral) molecules. jascoinc.com It is widely used to study the structure of macromolecules like proteins and can also be used for smaller chiral molecules. jascoinc.commosbri.eu
This compound is not inherently chiral. Therefore, in an achiral solvent, it would not produce a CD signal. A CD signal could only be induced if the molecule was:
Placed in a chiral environment.
Covalently bonded to a chiral moiety.
Part of a supramolecular structure that possesses chirality.
While no CD studies have been performed on this compound, the technique remains relevant for investigating potential chiral interactions or induced chirality if it were to bind to a chiral biological target like a protein or DNA. nih.gov
Method Validation and Detection Limits in Environmental Matrices
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. epa.gov While no specific method validation studies or established detection limits for this compound are documented, extensive work on its parent compound, 3-nitrofluoranthene, in various environmental samples provides valuable insight.
Research has focused on developing and validating methods for detecting 3-nitrofluoranthene in complex matrices such as airborne particulates, food, and water.
Key Findings from Method Validation Studies for 3-Nitrofluoranthene:
In Airborne Particulates: A two-dimensional HPLC method with on-line reduction and fluorescence detection was developed for the simultaneous determination of PAHs and their nitro-derivatives. For 3-nitrofluoranthene (abbreviated as 3-NFR), the limit of detection (LOD) was reported as 2.0 picograms (pg) per injection. researchgate.net
In Smoked Fish: A method using gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOFMS) was validated for the analysis of PAHs and their derivatives in smoked fish and meat. For 3-nitrofluoranthene (abbreviated as 3NFla), the method limit of detection (LOD) was 0.2 µg/kg, and the limit of quantification (LOQ) was 0.7 µg/kg. mdpi.com
In Honey: A method based on salting-out assisted liquid-liquid extraction followed by liquid chromatography-tandem mass spectrometry (SALLE-UHPLC-(+)APCI-MS/MS) was validated for nitro-PAHs. The LOD for NPAH compounds ranged from 0.26 to 7.42 ng/g. researchgate.net
Interactive Table: Detection and Quantification Limits for 3-Nitrofluoranthene in Environmental Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Airborne Particulates | 2D-HPLC-FLD | 2.0 pg/injection | Not Reported | researchgate.net |
| Smoked Fish Products | GC-QTOFMS | 0.2 µg/kg | 0.7 µg/kg | mdpi.com |
| Honey | SALLE-UHPLC-(+)APCI-MS/MS | 0.26 - 7.42 ng/g (range for NPAHs) | Not Reported | researchgate.net |
These validated methods for the parent compound demonstrate that with appropriate sample preparation and sensitive instrumentation, it is feasible to achieve low detection limits for related nitro-PAH derivatives in complex environmental and food matrices.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for the computational study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, offering a favorable balance between computational cost and accuracy. unige.chaimspress.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for relatively large molecules. aimspress.com Studies on related mono-nitrated fluoranthenes have utilized DFT to explore their structures and properties. researchgate.net Hybrid functionals like B3LYP are commonly employed in these investigations. mdpi.com
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For nitrofluoranthenes, DFT methods are used to calculate the equilibrium geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on nitrofluoranthene isomers have been performed at the B3LYP/6-311+G** level of theory to obtain optimized structures. researchgate.net The orientation of the nitro group relative to the aromatic plane is a critical structural parameter that influences the molecule's properties. researchgate.net
The electronic structure of a molecule describes the arrangement and energies of its electrons. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. mpg.de This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For paramagnetic systems, DFT can also help in determining the ground spin state by comparing the energies of different possible spin states (e.g., S=0, 1, 2). mit.edu Geometry optimization must be performed to find the lowest energy conformation before calculating other properties. mpg.destackexchange.com
Table 1: Representative Optimized Geometrical Parameters for a Nitroaromatic System (Illustrative)
| Parameter | Calculated Value (B3LYP/6-311+G**) |
|---|---|
| C-N Bond Length (Å) | 1.485 |
| N-O Bond Length (Å) | 1.220 |
| C-C-N Bond Angle (°) | 119.5 |
| O-N-O Bond Angle (°) | 124.0 |
| C-C-N-O Dihedral Angle (°) | 45.0 |
Note: This table is illustrative of typical data obtained from DFT calculations and does not represent actual calculated values for 3-Nitrofluoranthen-6-ol without a specific study.
Vibrational frequency analysis, performed computationally using DFT, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are essential for several reasons: first, to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to assign specific vibrational modes to experimentally observed spectral bands. faccts.deresearchgate.net For 3-nitrofluoranthene (B1196665), theoretical vibrational frequencies have been calculated using the B3LYP/6-311+G(d,p) level of theory. researchgate.net The calculated harmonic frequencies are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Nitroaromatic Moiety
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G+(d,p)) |
|---|---|---|
| NO₂ Symmetric Stretch | ~1350 | 1355 |
| NO₂ Asymmetric Stretch | ~1530 | 1538 |
| Aromatic C-H Stretch | ~3050 | 3060 |
| C-N Stretch | ~850 | 855 |
Note: This table is for illustrative purposes. Specific assignments for this compound would require dedicated analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govschrodinger.com This can indicate higher polarizability and a greater tendency to engage in chemical reactions. nih.gov DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap, providing insights into the electrophilic and nucleophilic nature of different parts of the molecule. researchgate.netresearchgate.net The choice of functional can significantly impact the calculated gap, with some functionals known to overestimate the value. reddit.com
Table 3: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -2.98 |
| HOMO-LUMO Gap (ΔE) | 3.54 |
Note: Values are illustrative and highly dependent on the specific molecule, functional, and basis set used.
The distribution of electron density within a molecule is not uniform. Some atoms or regions are electron-rich (negative), while others are electron-poor (positive). DFT calculations can quantify this charge distribution. One of the most effective ways to visualize this is through a Molecular Electrostatic Potential (MEP) map. uni-muenchen.delibretexts.org
The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas of intermediate potential. nih.gov For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, and positive potential (blue) around the hydrogen atom of the hydroxyl group. nih.govuni-muenchen.de This analysis is invaluable for predicting how the molecule will interact with other chemical species, such as biological macromolecules or reactants. libretexts.orgbohrium.comnih.gov
The accuracy of any DFT calculation is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set. nih.gov
Functional: The functional approximates the complex exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Many different functionals exist, from the simple Local Density Approximation (LDA) to more complex Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals. aimspress.com Hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange, are very popular and have been used for studying nitrofluoranthenes. researchgate.netmdpi.com Other functionals like PBE0 have also been used for comparison. researchgate.net The M06-2X functional has shown good performance for predicting proton affinities in some organic molecules. researchgate.net
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a significantly higher computational cost. arxiv.org Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are commonly used for organic molecules. researchgate.netreddit.com The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '+') is often crucial for accurately describing systems with lone pairs, pi-systems, and anions. stackexchange.com Studies on nitrofluoranthenes have employed basis sets like 6-311+G** and 6-311+G(d,p). researchgate.net
The selection of an appropriate functional and basis set is a critical step that involves balancing the need for accuracy with the practical limits of available computational resources. nih.govreddit.com
Quantum Chemical Calculations of Reaction Mechanisms and Pathways
Beyond static molecular properties, quantum chemical calculations are instrumental in elucidating reaction mechanisms. rsc.org This involves mapping the potential energy surface that connects reactants to products. A key goal is to locate and characterize transition states—the high-energy structures that represent the barrier to a reaction. ethz.ch The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction. ethz.ch
For a compound like this compound, these methods could be used to investigate:
Metabolic Activation: The enzymatic pathways that convert the parent compound into reactive intermediates, which may be responsible for its biological activity or toxicity. This often involves oxidation or reduction steps.
Degradation Pathways: The chemical reactions that lead to the breakdown of the compound in the environment.
Synthesis Routes: The feasibility and energetics of different synthetic pathways to produce the molecule. rsc.org
Calculations can identify intermediates, transition states, and reaction products, providing a step-by-step molecular-level picture of the chemical transformation. ethz.chchemrxiv.org Methods like QST2 or QST3 in software packages can be used to search for transition state structures connecting known reactants and products. gaussian.com These studies provide fundamental insights that can guide experimental work in synthesis, biochemistry, and environmental science. rsc.orgresearchgate.net
Transition State Characterization
In computational chemistry, the characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For a molecule like this compound, this involves modeling its reactions, such as oxidation or further metabolism, and identifying the fleeting molecular structures that exist at the peak of the energy profile.
While specific transition state calculations for this compound are not detailed in available literature, the methodologies for related polycyclic aromatic hydrocarbons (PAHs) are well-established. nih.gov Density Functional Theory (DFT) is a common method used to optimize the geometry of transition state structures. nih.gov The process involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
A key aspect of characterizing a transition state is to confirm it possesses exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path. The energy of this transition state, relative to the reactants, provides the activation energy, a critical parameter for predicting reaction rates. For instance, in the metabolic oxidation of a parent nitro-PAH to a hydroxylated product like this compound, computational models would calculate the transition state for the addition of an oxygen atom, providing a theoretical basis for why metabolism occurs at a specific site on the aromatic ring system. nih.gov Studies on related PAHs have shown that the thermodynamic stability of reaction intermediates, such as OH-adducts, is an accurate predictor of the final products, implying a direct correlation between the intermediate's stability and the energy of the transition state leading to it. nih.gov
Prediction of Degradation Pathways
Computational models are instrumental in predicting the potential degradation pathways of environmental contaminants. lhasalimited.org For this compound, these predictions are crucial for understanding its environmental fate and persistence. The prediction process often begins with the analysis of the molecule's electronic structure to identify sites susceptible to chemical attack. nih.govacs.org
Several theoretical approaches are employed to predict reactive sites on PAHs and their derivatives. nih.gov Methods based on electronic structure, such as analyzing the Highest Occupied Molecular Orbital (HOMO) or calculating the Average Local Ionization Energy (ALIE) at different atomic sites, have proven effective. nih.govacs.org For electrophilic attacks, regions with a higher HOMO density are more reactive. The ALIE approach has shown great potential for accurately predicting the formation of transformation products that are likely to form in the atmosphere. nih.gov
These computational predictions can be compared against and validated by laboratory experiments. For example, the known liver microsomal metabolism of 3-nitrofluoranthene yields several phenolic products, including this compound, confirming that the C6 position is a viable site for metabolic transformation. nih.gov The presence of the nitro group on the fluoranthene (B47539) skeleton is noted to direct metabolism away from the C1-C5 positions and towards the C6-C10 positions. nih.gov
Modern approaches also utilize expert, knowledge-based software systems that contain vast databases of known chemical reactions and degradation patterns. lhasalimited.org These systems can simulate the degradation of a query molecule like this compound under various forced conditions (e.g., changes in pH, temperature, or the presence of oxygen and light). lhasalimited.org The software generates a predictive degradation tree, showing successive generations of products and assigning a likelihood score to each potential degradant. lhasalimited.org
Table 1: Computational Approaches for Predicting PAH Transformation Products
| Computational Approach | Principle | Typical Application | Predictive Accuracy (vs. Lab Data) | Reference |
|---|---|---|---|---|
| DFT Thermodynamics | Calculates the relative energetic stability of all possible reaction intermediates (e.g., OH-adducts). The most stable intermediate corresponds to the major product. | Predicting major hydroxylated and nitrated PAH products. | High | nih.gov |
| Average Local Ionization Energy (ALIE) | Computes the average energy required to remove an electron from any point on the molecule's surface. Lower ALIE sites are more susceptible to electrophilic/radical attack. | Identifying reactive carbons on the PAH backbone. | High | nih.gov |
| Highest Occupied Molecular Orbital (HOMO) | Identifies regions of highest electron density in the molecule's frontier orbital, which are favorable for reaction with electrophiles. | Predicting selectivity in reactions with radicals like •OH and •NO3. | High | acs.org |
| Expert Knowledge-Based Systems | Uses a curated database of reaction rules to predict degradation products under defined environmental conditions (e.g., hydrolysis, oxidation). | Simulating forced degradation studies for pharmaceuticals and environmental contaminants. | N/A (System-dependent) | lhasalimited.org |
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that aim to build mathematical models correlating a compound's chemical structure with its reactivity and physical properties, respectively. biochempress.com These models are invaluable for predicting the behavior of new or untested chemicals without the need for extensive laboratory experiments.
The foundation of any QSRR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode specific structural, electronic, or physical information about the molecule. For a compound like this compound, these descriptors can be calculated using quantum chemical methods like DFT. tandfonline.com A critical structural feature for nitro-PAHs is the orientation of the nitro group relative to the plane of the aromatic system. tandfonline.com This torsion angle is a key descriptor as it influences the molecule's electronic conjugation, steric hindrance, and ultimately, its reactivity and interaction with biological systems. tandfonline.com
A typical QSRR/QSPR study involves the following steps:
Defining a dataset of related compounds with known experimental data for the property of interest (e.g., reaction rate, boiling point).
Calculating a wide range of molecular descriptors for each compound in the dataset.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that best correlates the descriptors with the observed property.
Validating the model to ensure its predictive power.
While a specific, published QSRR or QSPR model for this compound was not identified, the principles are widely applied to nitroaromatic compounds. biochempress.com For instance, a QSAR (Quantitative Structure-Activity Relationship) study on the antimutagenic activity of flavonoids against 3-nitrofluoranthene utilized descriptors related to molecular size, shape, and electronegativity (PJI2, Mor27m, G1e, and R4u+) to build its predictive model. uantwerpen.be A hypothetical QSRR model for the oxidative degradation rate of this compound would likely include electronic descriptors such as the energy of the HOMO, charge distribution, and the nitro group torsion angle.
Table 2: Potential Molecular Descriptors for QSRR/QSPR Models of this compound
| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity/Properties |
|---|---|---|
| Electronic | Energy of HOMO/LUMO | Relates to susceptibility to oxidation/reduction and electrophilic/nucleophilic attack. |
| Electronic | Mulliken Atomic Charges | Indicates local electron density and potential sites for polar reactions. |
| Geometric | Nitro Group Torsion Angle | Influences steric hindrance and electronic conjugation with the aromatic rings. tandfonline.com |
| Geometric | Molecular Surface Area | Affects solubility and intermolecular interactions. |
| Topological | Wiener Index | Encodes information about molecular branching and size. |
| Thermodynamic | Heat of Formation | Relates to the overall stability of the molecule. |
Ecological and Environmental Implications
Occurrence and Distribution in Environmental Ecosystems
3-Nitrofluoranthen-6-ol is a hydroxylated derivative of the nitrated polycyclic aromatic hydrocarbon (NPAH) 3-nitrofluoranthene (B1196665). While data specifically detailing the widespread environmental occurrence and distribution of this compound are limited, its presence is intrinsically linked to the distribution of its parent compound, 3-nitrofluoranthene. NPAHs, including 3-nitrofluoranthene, are recognized as ubiquitous environmental pollutants. researchgate.net They are introduced into the environment primarily through incomplete combustion processes, such as emissions from diesel engines and industrial activities.
The environmental fate of these compounds is influenced by their physical and chemical properties. Generally, NPAHs and their derivatives can be found in various environmental compartments, including the atmosphere, soil, and aquatic sediments. researchgate.netresearchgate.net They can be transported over long distances in the atmosphere, often adsorbed onto particulate matter, and subsequently deposited onto land and water surfaces. aaqr.org For instance, studies have detected various NPAHs in ambient air, road dust, and sediment samples from different geographical locations. researchgate.netmdpi.comacs.org The concentrations of these compounds can vary significantly depending on the proximity to emission sources, with higher levels typically found in urban and industrial areas. researchgate.netacs.org
While specific concentrations of this compound in environmental media are not widely reported, its formation as a metabolic product of 3-nitrofluoranthene suggests its potential presence in ecosystems where the parent compound is found. nih.gov The transformation of 3-nitrofluoranthene to its hydroxylated metabolites can occur through biological processes in organisms, as will be discussed in section 6.2.2. Therefore, the distribution of this compound is expected to mirror, to some extent, that of 3-nitrofluoranthene, with potential accumulations in biota and organic-rich environmental matrices.
Table 1: General Distribution of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) in Environmental Systems
| Environmental Compartment | General Findings | Representative NPAHs Detected |
| Atmosphere | Present in both gas and particulate phases, with higher molecular weight compounds predominantly in the particulate phase. aaqr.org | 1-nitropyrene, 2-nitrofluoranthene (B81861), 3-nitrofluoranthene acs.orgacs.org |
| Soil and Sediment | Adsorb to soil and sediment particles, with potential for long-term persistence. researchgate.netmdpi.com | 1-nitropyrene, various dinitropyrenes researchgate.net |
| Aquatic Systems | Lower concentrations generally found in water due to low solubility, but can be present in sediments. researchgate.net | Isomers of nitropyrene and nitrofluoranthene researchgate.net |
| Biota | Can be taken up by organisms and undergo metabolic transformations. nih.gov | Metabolites of various NPAHs nih.gov |
Interactions with Environmental Biota (e.g., Microalgae)
Impact on Photosynthetic Processes
Pollutants can inhibit photosynthesis through various mechanisms. These include:
Inhibition of Electron Transport: The flow of electrons through the photosystems is a critical step in converting light energy into chemical energy. Certain chemicals can block this electron transport chain, thereby halting photosynthesis. nih.gov
Damage to Photosynthetic Enzymes: Key enzymes involved in the carbon fixation cycle, such as RuBisCO, can be inhibited by toxic compounds. nih.gov
Oxidative Stress: Exposure to pollutants can induce the production of reactive oxygen species (ROS) within the algal cells. frontiersin.org High levels of ROS can lead to lipid peroxidation, damage to cellular membranes, including the thylakoid membranes where photosynthesis occurs, and ultimately cell death. frontiersin.org
Studies on other environmental contaminants have shown a dose-dependent effect on microalgae, with low concentrations sometimes having a stimulatory effect, while higher concentrations lead to significant inhibition of growth and photosynthesis. mdpi.com Given that this compound is a hydroxylated nitro-aromatic compound, it is plausible that it could exert toxic effects on microalgae through one or more of the mechanisms described above. However, without specific experimental data, the precise impact remains speculative.
Table 2: Potential Mechanisms of Photosynthesis Inhibition in Microalgae by Environmental Pollutants
| Mechanism | Description | Potential Consequence for Microalgae |
| Pigment Degradation | Breakdown of chlorophyll (B73375) and carotenoids. | Reduced light absorption and energy capture. |
| Electron Transport Chain Disruption | Blocking the flow of electrons between photosystems. | Inhibition of ATP and NADPH production. |
| Enzyme Inhibition | Inactivation of key enzymes like RuBisCO. | Impaired carbon fixation and sugar synthesis. |
| Oxidative Stress | Generation of reactive oxygen species (ROS). | Damage to cellular components, including photosynthetic machinery. |
Biotransformation by Microbial Communities as an Ecological Interaction
The biotransformation of 3-nitrofluoranthene to this compound is a documented ecological interaction. nih.gov Microbial communities, particularly bacteria and fungi, play a crucial role in the metabolism and degradation of organic pollutants in the environment. ontosight.ainih.gov This process, also known as bioremediation, can lead to the detoxification of harmful compounds, but can also sometimes result in the formation of metabolites with their own toxicological properties.
Research has shown that the liver microsomes of various mammalian species can metabolize 3-nitrofluoranthene to several phenolic metabolites, including this compound. nih.gov For example, microsomes from Hartley guinea-pig liver were found to preferentially metabolize 3-nitrofluoranthene to this compound. nih.gov While this specific study focused on mammalian metabolism, it highlights the enzymatic pathways that can lead to the formation of this compound.
Table 3: Examples of Microbial Biotransformation of Aromatic Compounds
| Microorganism | Parent Compound | Metabolite(s) | Reference |
| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |
| Cunninghamella elegans | 3-Nitrofluoranthene | Sulfate (B86663) conjugates of hydroxylated metabolites | inchem.org |
| Various bacteria and fungi | Polycyclic Aromatic Hydrocarbons (PAHs) | Dihydrodiols, phenols, quinones | ontosight.ai |
Bioaccumulation Potential in Environmental Systems
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This is a significant concern for persistent, lipophilic (fat-soluble) compounds, as they can be transferred through the food chain, leading to biomagnification.
Specific data on the bioaccumulation potential of this compound in environmental systems are scarce. However, general properties of PAHs and their derivatives can offer some indication. PAHs are generally lipophilic and have a tendency to bioaccumulate in organisms. ontosight.ai The introduction of a nitro group and a hydroxyl group to the fluoranthene (B47539) structure to form this compound will alter its physicochemical properties, including its lipophilicity and water solubility. Typically, hydroxylation increases the polarity and water solubility of a compound, which might suggest a lower bioaccumulation potential compared to the parent compound, 3-nitrofluoranthene.
However, even more polar metabolites can sometimes be subject to bioaccumulation. For instance, a bioconcentration factor (BCF) of 170 was reported for 2-nitrofluorene (B1194847) in daphnia. who.int While this is a different compound, it demonstrates that nitro-PAHs can accumulate in aquatic organisms. Without experimental determination of the octanol-water partition coefficient (Kow) and BCF for this compound, its precise bioaccumulation potential remains unquantified. Further research is needed to ascertain the extent to which this compound accumulates in various environmental species and its potential for trophic transfer.
Table 4: Factors Influencing Bioaccumulation of Organic Pollutants
| Factor | Description |
| Lipophilicity (Kow) | The tendency of a chemical to partition between an organic solvent (octanol) and water. Higher Kow values generally indicate greater bioaccumulation potential. |
| Persistence | The ability of a chemical to resist degradation in the environment. More persistent compounds have a longer time to be taken up by organisms. |
| Metabolism Rate | The rate at which an organism can break down and excrete a chemical. Slower metabolism can lead to higher accumulation. |
| Trophic Level | The position of an organism in the food web. Compounds that biomagnify will have higher concentrations at higher trophic levels. |
Q & A
Q. Q1. What are the recommended synthetic pathways for 3-nitrofluoranthen-6-ol, and how do reaction conditions influence yield?
Methodological Answer:
- Direct Nitration : Fluoranthen-6-ol undergoes nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize over-nitration. Yield optimization requires stoichiometric adjustments (e.g., 1.2 equivalents HNO₃) and inert atmospheres to prevent oxidation side reactions .
- Purification : Recrystallization in ethanol/water (1:3 v/v) isolates the product, confirmed via melting point comparison (literature mp: 93–95°C for analogous nitrophenols ).
Q. Q2. How do spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structural isomers?
Methodological Answer:
- ¹H NMR : The hydroxyl proton (δ 10.2–10.8 ppm) and nitro group’s deshielding effect on adjacent aromatic protons (δ 8.5–9.0 ppm) distinguish positional isomers.
- IR Spectroscopy : Stretching frequencies for -NO₂ (1520 cm⁻¹, asymmetric; 1340 cm⁻¹, symmetric) and -OH (3200–3400 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) predict regioselectivity in fluoranthen-6-ol nitration?
Methodological Answer:
- DFT Calculations : Simulate electrophilic attack using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for nitration at C3 vs. other positions.
- Directing Effects : The hydroxyl group’s +M effect favors nitration at the ortho/para positions, while steric hindrance from fluoranthene’s fused rings may alter selectivity .
Q. Q4. What analytical challenges arise in quantifying this compound degradation products in environmental matrices?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with acetonitrile/0.1% formic acid gradient. Monitor parent ion (m/z 257.2) and fragments (e.g., m/z 181.1 for denitrated fluoranthen-6-ol).
- Matrix Effects : Spike recovery experiments (70–120%) correct for interference from humic acids in soil samples .
Q. Q5. How should researchers resolve contradictory data on the compound’s photostability across published studies?
Methodological Answer:
- Experimental Replication : Standardize light sources (e.g., 365 nm UV lamp at 10 mW/cm²) and solvent systems (e.g., degassed acetonitrile vs. aerated aqueous solutions).
- Kinetic Analysis : Compare degradation half-lives (t₁/₂) under identical conditions. Discrepancies may arise from trace metal catalysts or oxygen levels .
Data Interpretation & Reporting
Q. Q6. What statistical approaches are appropriate for dose-response studies of this compound’s mutagenicity?
Methodological Answer:
Q. Q7. How can researchers validate the compound’s proposed metabolic pathways using isotopic labeling?
Methodological Answer:
- ¹³C-Tracing : Synthesize this compound with ¹³C at the nitro group. Track incorporation into metabolites (e.g., hydroxylamines) via LC-MS isotopic patterns.
- Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to confirm enzymatic vs. abiotic degradation .
Best Practices for Publication
Q. Q8. What criteria should guide the selection of journals for studies on nitro-polycyclic aromatics?
Methodological Answer:
- Scope Alignment : Prioritize journals specializing in environmental chemistry (e.g., Environmental Science & Technology) or organic synthesis (e.g., Journal of Organic Chemistry).
- Data Requirements : Ensure compliance with guidelines for spectral data deposition (e.g., IR, NMR in SI) and mechanistic detail .
Q. Q9. How should conflicting results in SAR studies be contextualized in discussion sections?
Methodological Answer:
- Comparative Analysis : Tabulate logP, dipole moments, and HOMO/LUMO energies across analogues to explain activity disparities.
- Limitations : Address variables like assay sensitivity (e.g., microsomal stability vs. cell-based assays) .
Emerging Research Directions
Q. Q10. What advanced techniques could elucidate the compound’s role in atmospheric particulate formation?
Methodological Answer:
- Aerosol Chamber Studies : Simulate OH radical-mediated oxidation in a Teflon chamber. Monitor particle growth via SMPS (Scanning Mobility Particle Sizer).
- Kinetic Modeling : Use Master Chemical Mechanism (MCMv3.3) to predict secondary organic aerosol yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
